TERT-BUTYL N-[4-(PROP-2-EN-1-YLOXY)PHENYL]CARBAMATE
Beschreibung
TERT-BUTYL N-[4-(PROP-2-EN-1-YLOXY)PHENYL]CARBAMATE is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
tert-butyl N-(4-prop-2-enoxyphenyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)18-14(2,3)4/h5-9H,1,10H2,2-4H3,(H,15,16) |
InChI-Schlüssel |
XMCKZCIGDLMJAS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC=C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC=C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(allyloxy)phenylcarbamate involves the reaction of 4-(allyloxy)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
TERT-BUTYL N-[4-(PROP-2-EN-1-YLOXY)PHENYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL N-[4-(PROP-2-EN-1-YLOXY)PHENYL]CARBAMATE is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-butyl 4-(allyloxy)phenylcarbamate involves its role as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis . The compound interacts with amine groups to form stable carbamate linkages, which can be cleaved using strong acids or heat .
Vergleich Mit ähnlichen Verbindungen
TERT-BUTYL N-[4-(PROP-2-EN-1-YLOXY)PHENYL]CARBAMATE can be compared with other similar compounds such as:
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl 4-(allyloxy)phenylcarbamate.
tert-Butyl 4-hydroxyphenylcarbamate: Another carbamate compound with similar protecting group properties.
The uniqueness of tert-butyl 4-(allyloxy)phenylcarbamate lies in its specific structure, which provides distinct reactivity and stability compared to other carbamate compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
